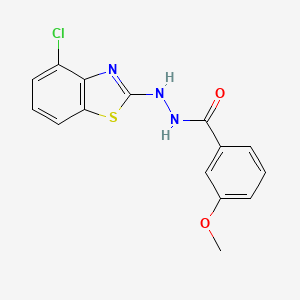

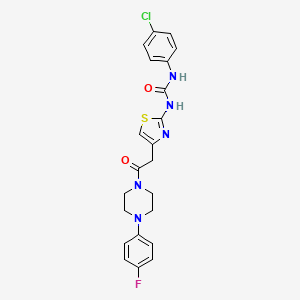

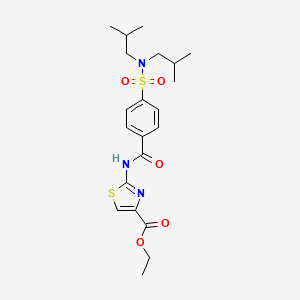

![molecular formula C21H17FN6O2 B2847292 3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921548-48-3](/img/structure/B2847292.png)

3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Anticonvulsant Activity

A series of fluorobenzyltriazolo pyridines, including structures with similarities to the mentioned compound, exhibited promising activity against seizures in rodents. These compounds are explored for their potential in treating seizure disorders, suggesting a potential research path for related triazolo purine derivatives in neurology and pharmacology (Kelley et al., 1995).

Antimicrobial and Antifungal Activities

Compounds synthesized from triazolo purine derivatives have been evaluated for their antimicrobial and antifungal activities. The research indicates a potential for these compounds in developing new antimicrobial agents, pointing to another area of scientific inquiry for similar compounds (Bektaş et al., 2007).

Anticancer and Anti-HIV Properties

Research on triazolo and triazino purine derivatives has demonstrated significant anticancer and anti-HIV properties. These findings suggest the utility of similar compounds in oncology and virology research, particularly in the search for new therapeutic agents (Ashour et al., 2012).

Anti-Proliferative Effects

Fused triazolo purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research avenue demonstrates the potential for compounds like 3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione in cancer research (Sucharitha et al., 2021).

Interaction with Adenosine Receptors

Studies on various fluorobenzylderivatives of triazolo pyrimidine and purine have indicated their interaction with adenosine receptors, suggesting a research direction in exploring the therapeutic potential of these compounds in cardiovascular diseases and neurological disorders (Gatta et al., 1993).

Mechanism of Action

Target of Action

The compound “3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Compounds with this scaffold have been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and angiogenesis.

Biochemical Pathways

The primary biochemical pathways affected by this compound are those mediated by c-Met and VEGFR-2. These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound disrupts these pathways, leading to decreased cell proliferation and angiogenesis.

Pharmacokinetics

Similar compounds have been shown to exhibit satisfactory activity in vitro , suggesting that they may have favorable ADME properties.

Result of Action

The inhibition of c-Met and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancerous cells, making this compound a potential candidate for cancer treatment.

Future Directions

properties

IUPAC Name |

8-(4-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O2/c1-12-4-3-5-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOYJBBEHRZVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

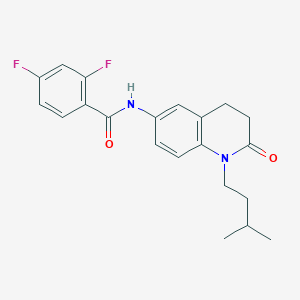

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)

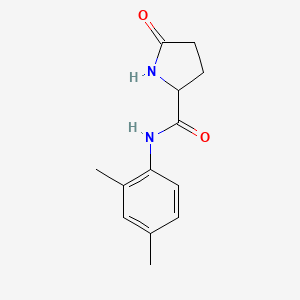

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)

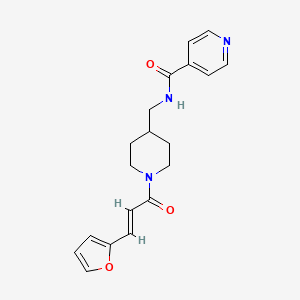

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)